![molecular formula C12H20Cl2N2 B13499491 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethanamine backbone.
Vorbereitungsmethoden
The synthesis of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyrrolidine with benzyl chloride under basic conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards certain receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenylmethanamine Derivatives: These compounds have similar backbones but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and phenylmethanamine backbone, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H20Cl2N2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10;;/h1-4,10,14H,5-9,13H2;2*1H |
InChI-Schlüssel |
UKKVACRMIARCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC=CC=C2CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


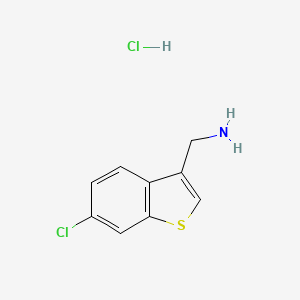
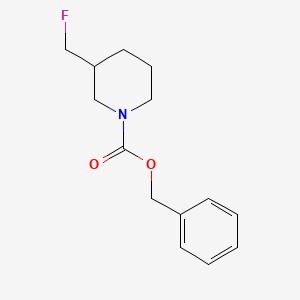

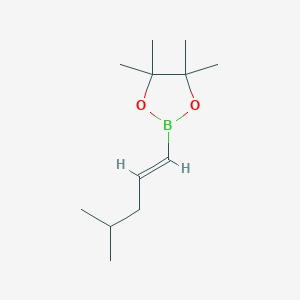
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)
![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
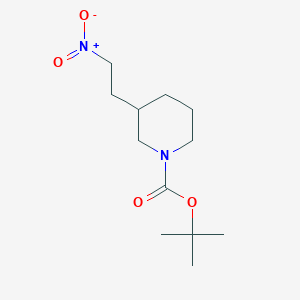
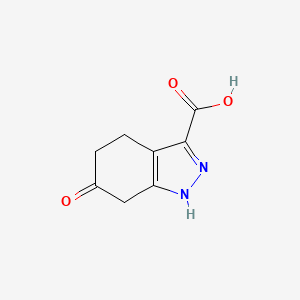
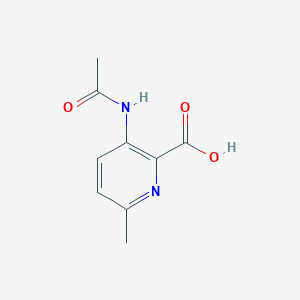


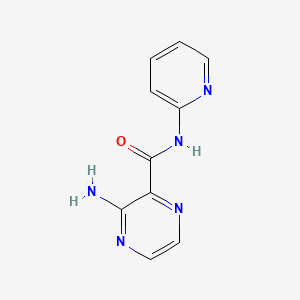

![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
